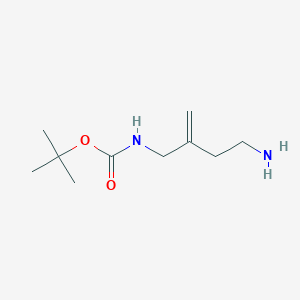

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, an amino group, and a methylidene group, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methylidenebutylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize waste and reduce the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized carbamates .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C10H22N2O2 and a molecular weight of approximately 202.29 g/mol. Its structure includes a tert-butyl group, which contributes to its stability and solubility in organic solvents, making it an attractive candidate for various synthetic applications .

Synthetic Intermediate for Pharmaceuticals

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate serves as a synthetic intermediate in the production of several pharmaceutical compounds, particularly those related to lacosamide, an antiepileptic drug. The synthesis involves the condensation of N-Boc-D-Serine with benzylamine, yielding high purity and yield (over 90%) compared to traditional methods . This efficiency is crucial for industrial applications where cost-effectiveness and environmental considerations are paramount.

Role in Carbamate Chemistry

As part of the broader family of carbamates, this compound exhibits dual protective capabilities for amino functions. It can be employed in the synthesis of various derivatives that require protection of amine functionalities during chemical reactions . The presence of the tert-butyl group enhances stability and reduces reactivity towards unwanted side reactions, allowing for more controlled synthetic pathways.

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound may possess neuroprotective effects. For instance, compounds derived from this structure have shown potential in inhibiting amyloid beta aggregation, which is significant in Alzheimer's disease research . In vitro studies suggest that these compounds can reduce oxidative stress in neuronal cells, indicating their therapeutic potential.

Toxicological Assessment

The toxicological properties of carbamates are critical when considering their application in pharmaceuticals. Research has categorized various carbamates based on their toxicity levels, highlighting the importance of structure-activity relationships in predicting biological outcomes . this compound's relatively low toxicity profile makes it suitable for further development as a drug candidate.

Industrial Synthesis Case Study

A notable case study involved the industrial-scale synthesis of lacosamide using this compound as an intermediate. The process demonstrated improved yields and reduced environmental impact due to the use of less toxic solvents and reagents compared to traditional methods . This case exemplifies the compound's practical utility in pharmaceutical manufacturing.

Neuroprotective Research Study

In a recent study focusing on neuroprotection, derivatives of this compound were tested against amyloid beta-induced toxicity in astrocytes. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers compared to control groups, suggesting their potential role in developing treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl N-(4-aminobutyl)carbamate

- tert-Butyl N-(4-amino-2-methylbutyl)carbamate

- tert-Butyl N-(4-amino-2-methylidenopentyl)carbamate

Uniqueness

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is unique due to its specific structure, which includes a tert-butyl group, an amino group, and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's effects.

This compound can be synthesized through various chemical reactions involving carbamate derivatives and amines. The compound's structure includes a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related compounds derived from tert-butyl carbamate exhibited promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound may have similar effects, warranting further investigation.

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of carbamates. In vitro studies indicate that certain carbamate derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease (AD). Specifically, compounds similar to this compound have shown the ability to inhibit both β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of AD .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

In a controlled study using carrageenan-induced rat paw edema models, various tert-butyl carbamate derivatives were evaluated for their anti-inflammatory effects. The results indicated that specific derivatives significantly reduced paw swelling compared to untreated controls, highlighting the potential therapeutic applications of these compounds in managing inflammatory conditions.

Case Study 2: Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective properties of a compound structurally related to this compound in an AD model induced by scopolamine. The findings revealed that treatment with this compound improved cell viability in astrocytes exposed to amyloid-beta peptides and reduced oxidative stress markers such as malondialdehyde (MDA) . However, the effectiveness was less pronounced than that observed with established treatments like galantamine.

Propiedades

IUPAC Name |

tert-butyl N-(4-amino-2-methylidenebutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(5-6-11)7-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKXOUAABNGMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=C)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.